molecular formula C23H23N3O4 B145469 Et-Me-Deoxyamino-C CAS No. 126266-02-2

Et-Me-Deoxyamino-C

Cat. No. B145469
M. Wt: 405.4 g/mol
InChI Key: JBDYWSMOAPOTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of deoxyamino-C and is synthesized using a specific method.

Scientific Research Applications

Et-Me-Deoxyamino-C has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Mechanism Of Action

Et-Me-Deoxyamino-C works by inhibiting the activity of specific enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and their inhibition can lead to a reduction in inflammation and cancer cell growth.

Biochemical And Physiological Effects

Et-Me-Deoxyamino-C has various biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory molecules, including prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages And Limitations For Lab Experiments

Et-Me-Deoxyamino-C has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its activity can be measured using various assays. However, one of the limitations of using Et-Me-Deoxyamino-C in lab experiments is its potential toxicity, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research. One of the significant directions is in the development of new drugs for the treatment of inflammatory diseases and cancer. It can also be used to study the mechanisms of inflammation and cancer cell growth, leading to a better understanding of these processes. Additionally, its potential toxicity can be further studied to determine its safety for human use.
Conclusion:
Et-Me-Deoxyamino-C is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been shown to have anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of specific enzymes in the body, leading to a reduction in inflammation and cancer cell growth. Although it has several advantages for lab experiments, its potential toxicity is a limitation that needs to be further studied. There are several future directions for the use of Et-Me-Deoxyamino-C in scientific research, including drug development and the study of inflammation and cancer cell growth mechanisms.

Synthesis Methods

Et-Me-Deoxyamino-C is synthesized using a specific method that involves the reaction of deoxyamino-C with ethyl iodide and methyl iodide. The reaction occurs under specific conditions, including the use of a solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography, to obtain pure Et-Me-Deoxyamino-C.

properties

CAS RN

126266-02-2

Product Name

Et-Me-Deoxyamino-C

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

19-amino-10,19-diethyl-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C23H23N3O4/c1-4-13-14-8-12(29-3)6-7-18(14)25-20-15(13)10-26-19(20)9-17-16(21(26)27)11-30-22(28)23(17,24)5-2/h6-9H,4-5,10-11,24H2,1-3H3

InChI Key

JBDYWSMOAPOTAT-UHFFFAOYSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC

synonyms

7-ethyl-10-methoxy-20-deoxyaminocamptothecin
Et-Me-deoxyamino-C

Origin of Product

United States

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